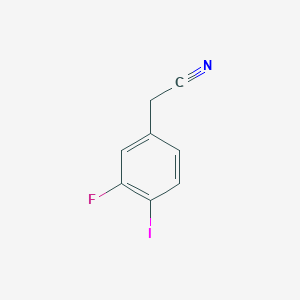

2-(3-Fluoro-4-iodophenyl)acetonitrile

Description

BenchChem offers high-quality 2-(3-Fluoro-4-iodophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-4-iodophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluoro-4-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQKVLNMJUKYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723340 | |

| Record name | (3-Fluoro-4-iodophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92676-16-9 | |

| Record name | (3-Fluoro-4-iodophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of "2-(3-Fluoro-4-iodophenyl)acetonitrile"

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoro-4-iodophenyl)acetonitrile

Introduction: A Strategic Building Block in Modern Chemistry

2-(3-Fluoro-4-iodophenyl)acetonitrile is a halogenated aromatic nitrile, a class of compounds that serves as a cornerstone in the synthesis of complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a prerequisite for its effective application. The strategic placement of the fluoro and iodo substituents, combined with the reactive nitrile and benzylic methylene groups, makes this compound a versatile intermediate for introducing specific pharmacophores and structural motifs, particularly in medicinal chemistry and materials science.

The iodine atom, for instance, is a well-established handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can significantly modulate electronic properties, lipophilicity, and metabolic stability, making it a favored substituent in drug design. This guide provides a comprehensive analysis of the core physicochemical characteristics of 2-(3-Fluoro-4-iodophenyl)acetonitrile, offering both established data and predictive insights grounded in the behavior of structurally related analogs.

Chemical Identity and Structural Features

A precise understanding of a molecule begins with its unambiguous identification. The structural arrangement of 2-(3-Fluoro-4-iodophenyl)acetonitrile dictates its reactivity and physical behavior.

| Identifier | Value |

| IUPAC Name | 2-(3-Fluoro-4-iodophenyl)acetonitrile |

| CAS Number | 92676-16-9[1] |

| Molecular Formula | C₈H₅FIN[2] |

| Molecular Weight | 261.03 g/mol [2] |

| SMILES | C1=CC(=C(C=C1CC#N)F)I |

| InChI Key | (Predicted) ZVJHLCIPODYCNL-UHFFFAOYSA-N |

The molecule's core is a phenylacetonitrile scaffold, featuring a disubstituted benzene ring. The key functional groups—nitrile, fluoro, and iodo—each impart distinct properties that are critical for synthetic planning and property prediction.

Caption: Key functional motifs of 2-(3-Fluoro-4-iodophenyl)acetonitrile.

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical properties, which govern reaction conditions, purification strategies, and formulation. While direct experimental data for this specific isomer is sparse, a robust profile can be constructed from data on close structural analogs and computational predictions.

| Property | Value / Prediction | Rationale & Comparative Insights |

| Appearance | White to off-white or light yellow solid | Phenylacetonitrile derivatives are typically crystalline solids at room temperature[3]. The color may depend on purity. |

| Melting Point | Predicted: 55-75 °C | The related isomer, 4-Iodophenylacetonitrile, has a melting point of 53-57 °C[4]. The addition of a fluorine atom may slightly alter crystal packing and increase the melting point. |

| Boiling Point | > 200 °C (at atm. pressure) | High boiling points are characteristic of this class of compounds. For example, 2-Iodophenylacetonitrile boils at 113-120 °C under reduced pressure (0.5 mmHg)[5]. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, Acetonitrile); Insoluble in water. | The large, nonpolar iodophenyl group dominates the molecule's character, predicting poor aqueous solubility[4]. It is readily miscible with various organic solvents[6]. |

| pKa (α-protons) | Predicted: 23-26 (in Acetonitrile) | The pKa of the parent compound, acetonitrile, is 25[6]. The electron-withdrawing phenyl ring acidifies the α-protons. Acidity scales in acetonitrile are well-established for such weak carbon acids[7][8]. |

| LogP | Predicted: 2.5 - 3.0 | The calculated LogP for the isomer 2-(3-Fluoro-2-iodophenyl)acetonitrile is 2.496[2]. This value indicates significant lipophilicity, a key parameter in drug design for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | This value, calculated for the nitrile group (C≡N), is consistent across isomers[2]. It suggests the molecule has good potential for passive transport across biological membranes. |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral data for 2-(3-Fluoro-4-iodophenyl)acetonitrile are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methylene protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the three protons on the phenyl ring. The precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be influenced by the relative positions of the fluoro and iodo substituents. The fluorine atom will introduce additional splitting (H-F coupling). For instance, in 4-Fluorophenylacetonitrile, the aromatic protons appear as two multiplets around δ 7.07 and 7.28 ppm[9].

-

Methylene Protons (δ ~3.8 ppm): A singlet corresponding to the two protons of the -CH₂CN group. Its chemical shift is downfield due to the deshielding effects of both the aromatic ring and the nitrile group. The signal for the methylene protons in 4-Fluorophenylacetonitrile is at δ 3.71 ppm[9].

-

-

¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, one for each unique carbon atom.

-

Nitrile Carbon (δ ~117 ppm): The C≡N carbon typically appears in this region.

-

Methylene Carbon (δ ~20-30 ppm): The -CH₂- carbon.

-

Aromatic Carbons (δ ~110-145 ppm): Six signals for the aromatic carbons. The carbons directly attached to the iodine (C-I) and fluorine (C-F) will show characteristic shifts. The C-I bond will shift the carbon signal to a lower field (less shielded), while the C-F bond will result in a large, characteristic C-F coupling constant (J_CF).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Nitrile Stretch (ν_C≡N): A sharp, strong absorption band is expected in the range of 2240-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group[10].

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .

-

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

-

C-I Stretch: A weaker band typically found in the lower frequency region of the spectrum (~500-600 cm⁻¹ ).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at m/z = 261 .

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not introduce a complex isotopic pattern for the parent ion, but its fragments will be distinctive.

-

Key Fragmentation: A likely fragmentation pathway is the loss of the cyanomethyl radical (•CH₂CN) or the iodine radical (•I), leading to significant fragment ions.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the determination of these properties must follow validated protocols.

Caption: Workflow for comprehensive physicochemical characterization.

Protocol 1: Melting Point Determination (Capillary Method)

-

Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow range typically indicates high purity.

-

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Protocol 2: Solubility Assessment

-

Rationale: To qualitatively determine the solubility in a range of common laboratory solvents, which is crucial for selecting appropriate reaction and purification solvents.

-

Methodology:

-

To a series of small, labeled test tubes, add approximately 10 mg of the compound.

-

To each tube, add 1 mL of a different solvent (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Hexanes, Acetonitrile).

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution. If the solid dissolves completely, it is classified as "soluble." If it remains suspended, it is "partially soluble" or "insoluble."

-

Record the observations in a table.

-

Protocol 3: Acquiring an ATR-FTIR Spectrum

-

Rationale: To quickly and reliably obtain an infrared spectrum of the solid sample to confirm the presence of key functional groups.

-

Methodology:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Record a background spectrum of the empty ATR crystal[10].

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio[10].

-

Process the spectrum (baseline correction, if necessary) and label the key absorption peaks.

-

Safety and Handling

Professional handling of chemical reagents requires strict adherence to safety protocols based on known and potential hazards.

-

GHS Hazard Statements: While data for the specific isomer is not universally compiled, related iodinated and cyanated aromatic compounds carry warnings. For example, 2-(3-Iodophenyl)acetonitrile is classified as harmful if swallowed (H302) and harmful in contact with skin (H312)[11]. The isomer 2-(3-Fluoro-2-iodophenyl)acetonitrile is associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

-

Precautionary Statements: Standard laboratory precautions should be taken.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[2].

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[2].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: The compound should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Due to the presence of the nitrile group, which can release hydrogen cyanide under strongly acidic or basic conditions or upon combustion, appropriate emergency procedures should be in place.

Conclusion

2-(3-Fluoro-4-iodophenyl)acetonitrile presents itself as a chemical intermediate of significant potential. Its physicochemical profile—characterized by a solid physical state, high lipophilicity, poor aqueous solubility, and distinct spectroscopic fingerprints—provides the necessary foundation for its application in synthetic chemistry. The presence of three distinct functional regions—the nitrile, the C-F bond, and the C-I bond—offers a rich platform for sequential and orthogonal chemical modifications. This guide provides the critical data and procedural knowledge required by researchers to confidently and safely incorporate this valuable building block into their synthetic and drug discovery programs.

References

-

PubChem. 2-(3-Iodophenyl)acetonitrile. [Link]

-

PubChem. 2-(5-Fluoro-3-formyl-2-iodophenyl)acetonitrile. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. Method for synthesizing fluoroacetonitrile.

-

ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]

-

Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. [Link]

-

Wiley Online Library. Strengths of Acids in Acetonitrile. [Link]

- Google Patents. Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

The Royal Society of Chemistry. Supporting Information for manuscript. [Link]

-

Temple University ScholarShare. Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. [Link]

-

The Good Scents Company. phenyl acetonitrile. [Link]

-

ResearchGate. Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Chemdad. 4-IODOPHENYLACETONITRILE. [Link]

Sources

- 1. 1824275-26-4|2,3-Difluoro-4-iodophenylacetonitrile|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(3-Bromo-4-fluorophenyl)acetonitrile, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-IODOPHENYLACETONITRILE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-ヨードフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum [chemicalbook.com]

- 10. sites.temple.edu [sites.temple.edu]

- 11. 2-(3-Iodophenyl)acetonitrile | C8H6IN | CID 2759368 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Blueprint: In-Depth Technical Guide to 2-(3-Fluoro-4-iodophenyl)acetonitrile

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound 2-(3-Fluoro-4-iodophenyl)acetonitrile. In the absence of direct experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to offer a robust predictive blueprint for researchers in drug discovery and chemical synthesis. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

2-(3-Fluoro-4-iodophenyl)acetonitrile is a halogenated aromatic nitrile. Its structure presents a unique combination of substituents on the phenyl ring, which will have distinct and predictable influences on its spectral properties. The electron-withdrawing nature of the fluorine, iodine, and nitrile functionalities, coupled with their specific positions, will govern the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Caption: Molecular structure of 2-(3-Fluoro-4-iodophenyl)acetonitrile.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(3-Fluoro-4-iodophenyl)acetonitrile. Predictions are based on established substituent effects and data from structurally related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons.

-

Methylene Protons (-CH₂CN): This group will appear as a singlet, integrating to 2H. Due to the electron-withdrawing nature of the adjacent cyano group and the aromatic ring, the chemical shift is predicted to be in the range of 3.8 - 4.0 ppm .

-

Aromatic Protons: The three aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-2: This proton is ortho to the cyanomethyl group and meta to the fluorine. It is expected to appear as a doublet of doublets, with a larger ortho coupling to H-6 and a smaller meta coupling to the fluorine. Predicted chemical shift: ~7.3 - 7.5 ppm .

-

H-5: This proton is meta to the cyanomethyl group and ortho to the iodine, and meta to the fluorine. It is expected to be a doublet of doublets. Predicted chemical shift: ~7.1 - 7.3 ppm .

-

H-6: This proton is ortho to both the cyanomethyl group and the iodine. It will likely appear as a doublet. Predicted chemical shift: ~7.6 - 7.8 ppm .

-

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CH₂CN | 3.8 - 4.0 | s (singlet) | - |

| H-2 | 7.3 - 7.5 | dd (doublet of doublets) | ³J(H-H) ≈ 8 Hz, ⁴J(H-F) ≈ 2 Hz |

| H-5 | 7.1 - 7.3 | dd (doublet of doublets) | ⁴J(H-H) ≈ 2 Hz, ⁴J(H-F) ≈ 5 Hz |

| H-6 | 7.6 - 7.8 | d (doublet) | ³J(H-H) ≈ 8 Hz |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The chemical shifts are influenced by the electronegativity of the substituents, and the signals for carbons bearing or in proximity to the fluorine atom will exhibit splitting due to C-F coupling.

-

Nitrile Carbon (-C≡N): This carbon will appear as a singlet in the range of 115 - 120 ppm .

-

Methylene Carbon (-CH₂CN): Expected to be a singlet around 20 - 25 ppm .

-

Aromatic Carbons:

-

C-1 (C-CH₂CN): The chemical shift will be influenced by the attached cyanomethyl group. Predicted chemical shift: ~130 - 135 ppm .

-

C-2 (CH): Predicted chemical shift: ~132 - 136 ppm , likely a doublet due to coupling with fluorine.

-

C-3 (C-F): This carbon is directly attached to the highly electronegative fluorine atom and will appear at a downfield chemical shift, split into a large doublet. Predicted chemical shift: ~160 - 165 ppm (¹J(C-F) ≈ 240-250 Hz).

-

C-4 (C-I): The carbon bearing the iodine will be significantly shielded. Predicted chemical shift: ~90 - 95 ppm .

-

C-5 (CH): Predicted chemical shift: ~128 - 132 ppm , as a doublet due to coupling with fluorine.

-

C-6 (CH): Predicted chemical shift: ~115 - 120 ppm , as a doublet due to coupling with fluorine.

-

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| -C≡N | 115 - 120 | s (singlet) | - |

| -CH₂CN | 20 - 25 | s (singlet) | - |

| C-1 | 130 - 135 | d (doublet) | ³J(C-F) ≈ 5-10 Hz |

| C-2 | 132 - 136 | d (doublet) | ²J(C-F) ≈ 20-25 Hz |

| C-3 | 160 - 165 | d (doublet) | ¹J(C-F) ≈ 240-250 Hz |

| C-4 | 90 - 95 | d (doublet) | ²J(C-F) ≈ 20-25 Hz |

| C-5 | 128 - 132 | d (doublet) | ³J(C-F) ≈ 5-10 Hz |

| C-6 | 115 - 120 | d (doublet) | ⁴J(C-F) ≈ 2-5 Hz |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

Nitrile Stretch (-C≡N): A sharp, medium-to-strong intensity band is expected in the region of 2240 - 2260 cm⁻¹ . The conjugation with the aromatic ring may slightly lower this frequency.[1]

-

Aromatic C-H Stretch: A group of weak to medium bands will appear above 3000 cm⁻¹, typically in the 3050 - 3150 cm⁻¹ range.

-

Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1450 - 1600 cm⁻¹ region, characteristic of the benzene ring.

-

Methylene C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850 - 2960 cm⁻¹ region.

-

C-F Stretch: A strong absorption band is expected in the fingerprint region, typically around 1200 - 1250 cm⁻¹ .

-

C-I Stretch: A weak to medium intensity band is expected at lower wavenumbers, in the 500 - 600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | 3050 - 3150 | Weak to Medium |

| Methylene C-H | 2850 - 2960 | Weak to Medium |

| Nitrile C≡N | 2240 - 2260 | Medium to Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Medium to Strong |

| C-F | 1200 - 1250 | Strong |

| C-I | 500 - 600 | Weak to Medium |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular weight of 2-(3-Fluoro-4-iodophenyl)acetonitrile (C₈H₅FIN) is 261.03 g/mol . A prominent molecular ion peak is expected at m/z = 261 . The presence of iodine will result in a characteristic isotopic pattern.

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: Loss of the cyanomethyl radical (•CH₂CN) is a common fragmentation pathway for benzyl cyanides, leading to a fragment at m/z = 220 .

-

Loss of Halogens: Fragmentation involving the loss of iodine (I•) or fluorine (F•) radicals is also anticipated.

-

[M - I]⁺: A significant peak at m/z = 134 .

-

[M - F]⁺: A peak at m/z = 242 .

-

-

Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide would appear at m/z = 234 .

-

Caption: Predicted major fragmentation pathways for 2-(3-Fluoro-4-iodophenyl)acetonitrile in EI-MS.

Experimental Methodologies

For the acquisition of actual spectral data, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

Caption: General experimental workflows for NMR, IR, and MS analysis.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectra of 2-(3-Fluoro-4-iodophenyl)acetonitrile. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, offer a comprehensive spectroscopic profile of the molecule. This information will be invaluable for researchers in confirming the synthesis of this compound, assessing its purity, and as a reference for the characterization of related novel molecules. The provided experimental protocols outline the standard procedures for obtaining high-quality spectral data.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

DB Infotech. (2021, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

NMRium. (n.d.). Predict NMR spectra. Retrieved from [Link]

-

mVOC. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]

- Sud'_a, M., & Claeys, M. (2012). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry, 47(12), 1603-1608.

-

PubChem. (n.d.). 4-Fluoro-3-iodotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

MassBank. (n.d.). Benzyl cyanides. Retrieved from [Link]

-

LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

NIST. (n.d.). Benzyl nitrile. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Central Connecticut State University. (n.d.). Coupling of Protons with Fluorine. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-phenylacetonitrile. Retrieved from [Link]

-

ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. Retrieved from [Link]

-

University of Edinburgh. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Worcester Polytechnic Institute. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodotoluene difluoride. Retrieved from [Link]

Sources

molecular structure of "2-(3-Fluoro-4-iodophenyl)acetonitrile"

An In-depth Technical Guide to the Molecular Structure of 2-(3-Fluoro-4-iodophenyl)acetonitrile

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-(3-Fluoro-4-iodophenyl)acetonitrile, a halogenated aromatic nitrile of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, elucidate its structure through spectroscopic analysis, discuss plausible synthetic pathways, and explore its functional relevance as a versatile chemical building block. This document is intended for researchers, scientists, and professionals in the field of drug discovery who require a detailed understanding of this compound's molecular architecture and chemical behavior.

Molecular Identity and Physicochemical Properties

2-(3-Fluoro-4-iodophenyl)acetonitrile is a polysubstituted aromatic compound. Its identity is unequivocally established by its CAS Registry Number, molecular formula, and molecular weight.[1][2] The molecule incorporates a benzene ring functionalized with three distinct substituents: a cyanomethyl group, a fluorine atom, and an iodine atom. This specific arrangement of functionalities imparts unique electronic and steric properties that are highly valuable in the design of complex organic molecules.

The predicted physicochemical properties, derived from computational models, offer a baseline for its handling and application in experimental settings.

| Property | Value | Source |

| CAS Number | 92676-16-9 | [1][2] |

| Molecular Formula | C₈H₅FIN | [1][2] |

| Molecular Weight | 261.03 g/mol | [1][2] |

| Predicted Boiling Point | 282.2 ± 25.0 °C | [2] |

| Predicted Density | 1.839 ± 0.06 g/cm³ | [2] |

These properties suggest a compound with low volatility and a density significantly greater than water, which is typical for iodinated aromatic compounds.

Structural Elucidation and Conformation

The core of 2-(3-Fluoro-4-iodophenyl)acetonitrile is a benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature dictates the numbering of the substituents, leading to the specific arrangement illustrated below. The cyanomethyl group (-CH₂CN) is attached to carbon 1 of the phenyl ring. The fluorine atom is located at the meta position (carbon 3), and the iodine atom is at the para position (carbon 4).

The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom creates a distinct electronic environment on the aromatic ring. The methylene (-CH₂) bridge provides rotational freedom, allowing the nitrile group to orient itself in various conformations relative to the ring.

Caption: 2D chemical structure of 2-(3-Fluoro-4-iodophenyl)acetonitrile.

Spectroscopic Characterization: A Validating System

The proposed structure is confirmed through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The nitrile group (C≡N) is particularly diagnostic.

-

Protocol: A small sample is analyzed using a Fourier Transform Infrared (FT-IR) spectrometer, typically as a thin film or KBr pellet. The spectrum is recorded in the 4000-400 cm⁻¹ range.[3]

-

Expected Signature Peaks:

-

~2250 cm⁻¹: A sharp, medium-intensity absorption band characteristic of the C≡N stretching vibration.[4] Its sharpness is due to the triple bond's well-defined vibrational mode.

-

~3100-3000 cm⁻¹: Weak to medium C-H stretching vibrations from the aromatic ring.

-

~1600-1450 cm⁻¹: Several sharp absorptions corresponding to C=C stretching vibrations within the aromatic ring.

-

~1250-1100 cm⁻¹: A strong C-F stretching band.

-

Below 600 cm⁻¹: A C-I stretching band, typically found in the far-infrared region.

-

The presence of these characteristic peaks, especially the nitrile stretch, provides strong evidence for the core functional framework of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon and hydrogen skeleton.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in a high-field NMR spectrometer. Both ¹H and ¹³C spectra are acquired.

-

¹H NMR Predictions:

-

~3.8 ppm: A singlet corresponding to the two protons of the methylene (-CH₂) group. The singlet nature arises because there are no adjacent protons to cause splitting.

-

~7.0-7.8 ppm: A complex set of signals for the three aromatic protons. The proton at C5 would likely appear as a doublet, split by the proton at C6. The proton at C2 would be a doublet of doublets, split by the adjacent proton (C6) and the fluorine atom (at C3). The proton at C6 would also show complex splitting from its two neighboring protons. The exact chemical shifts are influenced by the electronic effects of the fluorine and iodine substituents.

-

-

¹³C NMR Predictions:

-

~117 ppm: The nitrile carbon (-C≡N).

-

~20-30 ppm: The methylene carbon (-CH₂-).

-

~100-145 ppm: Six distinct signals for the aromatic carbons. The carbon directly attached to iodine (C4) would be shifted upfield due to the heavy atom effect. The carbon attached to fluorine (C3) would appear as a doublet with a large coupling constant (¹JC-F), a definitive indicator of a direct C-F bond.

-

Mass Spectrometry (MS)

MS confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Protocol: The sample is ionized (e.g., by electron impact), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Observations:

-

Molecular Ion Peak ([M]⁺): A strong peak at m/z ≈ 261, corresponding to the intact molecule's mass. The presence of a C₈H₅FIN species would be confirmed by high-resolution mass spectrometry.

-

Key Fragmentation Peaks: Common fragmentation pathways would include the loss of the iodine atom ([M-I]⁺ at m/z ≈ 134) and the benzylic cleavage to form a stable tropylium-like ion.

-

Synthesis and Reactivity

While multiple synthetic routes are possible, a common and logical approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is a cornerstone of nitrile synthesis.

Caption: Plausible synthetic workflow for 2-(3-Fluoro-4-iodophenyl)acetonitrile.

-

Causality of Experimental Choices:

-

Starting Material: 1-(Bromomethyl)-3-fluoro-4-iodobenzene is an ideal precursor. The bromine atom in the benzylic position is an excellent leaving group, readily displaced by nucleophiles.

-

Cyanide Source: Sodium or potassium cyanide provides the nucleophilic cyanide ion (CN⁻).

-

Solvent: A polar aprotic solvent like DMSO or acetone is chosen because it effectively solvates the cation (Na⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.

-

The iodine atom on the aromatic ring is relatively unreactive under these Sₙ2 conditions but serves as a crucial handle for subsequent reactions, such as Suzuki or Sonogashira cross-coupling, making this molecule a highly versatile intermediate.

Relevance in Medicinal Chemistry and Drug Development

The true value of 2-(3-Fluoro-4-iodophenyl)acetonitrile lies in its application as a scaffold in drug discovery. The nitrile group is a common pharmacophore found in over 30 approved pharmaceuticals.[5]

-

Bioisosterism and Binding: The nitrile's linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic other functional groups, such as carbonyls or alkynes, and engage in key binding interactions with protein targets.[6]

-

Metabolic Stability: The C≡N triple bond is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]

-

Synthetic Handle: As mentioned, the C-I bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This is a fundamental workflow in modern medicinal chemistry for optimizing lead compounds. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups.

Safety and Handling

Based on data from structurally similar compounds, 2-(3-Fluoro-4-iodophenyl)acetonitrile should be handled with care, assuming it possesses similar hazards.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8][9]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

The molecular structure of 2-(3-Fluoro-4-iodophenyl)acetonitrile is characterized by a unique combination of a nitrile moiety and two different halogen atoms on a phenyl ring. This specific arrangement is definitively confirmed by a suite of spectroscopic techniques (IR, NMR, MS), each providing self-validating data. Its true significance is realized in its role as a versatile intermediate in synthetic and medicinal chemistry, where the nitrile group acts as a valuable pharmacophore and the iodo and fluoro substituents provide handles for molecular elaboration and property modulation. A thorough understanding of its structure is paramount for its effective application in the development of novel therapeutics.

References

- Sinfoo Biotech.2-(3-Fluoro-4-iodophenyl)acetonitrile.

- PubChem.2-(3-Iodophenyl)acetonitrile.

- Sigma-Aldrich.2-Iodophenylacetonitrile 97.

- ChemicalBook.2-(3-fluoro-4-iodophenyl)acetonitrile.

- Google Patents.CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.

- ChemicalBook.4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum.

- PubChem.p-Nitrophenylacetonitrile.

- RSC Publishing.Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- Google Patents.CN104230753A - Method for synthesizing fluoroacetonitrile.

- ACS Publications.Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67.

- PMC.Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- ResearchGate.Stationary IR spectra of several acetonitrile isotopologues.

- BLD Pharm.2-Fluoro-4-iodophenylacetonitrile.

- Sigma-Aldrich.2-Fluoro-4-iodophenylacetonitrile | 345963-95-3.

Sources

- 1. 2-(3-Fluoro-4-iodophenyl)acetonitrile,(CAS# 92676-16-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 2-(3-fluoro-4-iodophenyl)acetonitrile CAS#: 92676-16-9 [m.chemicalbook.com]

- 3. sites.temple.edu [sites.temple.edu]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3-Iodophenyl)acetonitrile | C8H6IN | CID 2759368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 345963-95-3|2-Fluoro-4-iodophenylacetonitrile|BLD Pharm [bldpharm.com]

A Technical Guide to the Safe Handling of 2-(3-Fluoro-4-iodophenyl)acetonitrile

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential hazards and essential safety precautions for 2-(3-Fluoro-4-iodophenyl)acetonitrile. As a substituted phenylacetonitrile derivative, this compound is a valuable intermediate in organic synthesis; however, its structural alerts—namely the nitrile group and halogen substituents—necessitate a rigorous and informed approach to its handling, storage, and disposal. This guide synthesizes available data from structurally analogous compounds to provide a comprehensive safety framework, emphasizing the causality behind each safety recommendation to ensure a self-validating system of laboratory practice.

Compound Identification and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe use. The properties of 2-(3-Fluoro-4-iodophenyl)acetonitrile are summarized below.

| Property | Value | Source |

| Chemical Name | 2-(3-Fluoro-4-iodophenyl)acetonitrile | - |

| Molecular Formula | C₈H₅FIN | [1][2] |

| Molecular Weight | 261.03 g/mol | [1][2] |

| CAS Number | 92676-16-9 | [2] |

| Appearance | Solid (Typical for similar phenylacetonitriles) | |

| Storage Temperature | Sealed in dry, 2-8°C | [1][3] |

Hazard Identification and Toxicological Profile

The nitrile functional group (-C≡N) is a key toxicophore. In biological systems, nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[4] This mechanism underlies the acute toxicity observed in this class of compounds. The presence of halogen atoms (fluorine and iodine) on the aromatic ring can further modify the compound's reactivity and toxicological properties.

GHS Hazard Summary (Inferred)

| Pictogram |  |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1][5][6] H312: Harmful in contact with skin.[5][6] H332: Harmful if inhaled.[5][6] H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5][6] H335: May cause respiratory irritation.[1][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5] P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Narrative:

-

Acute Toxicity: The compound is classified as harmful by ingestion, skin contact, and inhalation.[6] Exposures can lead to symptoms consistent with cyanide poisoning, including headache, nausea, chest tightness, weakness, and confusion.[4][8] In high concentrations, severe exposure can result in paralysis and death from central nervous system depression.[8]

-

Irritation: As with many halogenated aromatic compounds, 2-(3-Fluoro-4-iodophenyl)acetonitrile is expected to be an irritant. It is predicted to cause serious eye irritation and skin irritation.[1][5] Inhalation of dust may cause irritation to the nose, throat, and lungs.[4][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.

Engineering Controls:

-

Chemical Fume Hood: All handling of 2-(3-Fluoro-4-iodophenyl)acetonitrile, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[7]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and located near the workstation.[5][7]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is crucial to prevent dermal and ocular exposure.

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[5][7] | Protects against dust particles and splashes entering the eyes, preventing serious irritation.[7] |

| Skin (Gloves) | Chemically resistant gloves (e.g., Butyl rubber, Viton). Always check manufacturer's breakthrough time data.[4] | Prevents dermal absorption, which is a significant route of exposure and toxicity for this compound.[7] |

| Skin (Clothing) | A laboratory coat is mandatory. Chemically resistant or impervious clothing should be worn when handling larger quantities.[5] | Protects skin from accidental contact and contamination of personal clothing. |

| Respiratory | A NIOSH/MSHA approved respirator with appropriate cartridges (e.g., organic vapor) should be used if engineering controls are insufficient or during emergency situations.[7][9] | Prevents inhalation of harmful dust or vapors, especially when weighing the solid compound or in the event of a spill.[7] |

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

4.1. Preparation and Pre-Handling:

-

Review this safety guide and the relevant Safety Data Sheets (SDS) for all chemicals to be used in the procedure.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Verify the location and functionality of the nearest safety shower and eyewash station.

-

Don all required PPE as specified in Section 3.

4.2. Weighing and Transfer (Solid):

-

Perform all weighing operations within the fume hood or a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid compound to a tared container. Avoid creating dust.[10]

-

Close the primary container immediately after dispensing.

-

Clean the spatula and weighing area with a solvent-moistened wipe (e.g., ethanol) to decontaminate surfaces. Dispose of the wipe as hazardous waste.

4.3. Solution Preparation and Reaction:

-

Slowly add the solid compound to the desired solvent in a flask or beaker within the fume hood.

-

If the dissolution is exothermic, add the solid in portions and provide cooling as necessary.

-

Keep all containers closed when not in use to prevent vapor release.

4.4. Post-Handling and Decontamination:

-

Decontaminate all glassware and equipment that came into contact with the compound.

-

Wipe down the work surface within the fume hood with an appropriate solvent.

-

Remove PPE carefully, avoiding self-contamination. Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[7][8]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

5.1. First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[7][10]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists or if you feel unwell.[5]

-

Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing. Call a poison control center or seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2. Accidental Release (Spill) Response:

A systematic approach is required to safely manage a chemical spill. The logical workflow for responding to a spill of 2-(3-Fluoro-4-iodophenyl)acetonitrile is outlined below.

Caption: Logical workflow for responding to a chemical spill.

Spill Cleanup Protocol (Small Spill):

-

Alert personnel in the immediate area and control access.[10]

-

Wear appropriate PPE, including respiratory protection, impervious gloves, and eye protection.[10]

-

Prevent the generation of dust.[10]

-

Cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[12]

-

Carefully sweep or scoop the material into a sealable, properly labeled container for hazardous waste.[10]

-

Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cleaning materials into the waste container.

-

Ventilate the area and wash hands thoroughly.

Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure safety and environmental protection.

Storage:

-

Store in a cool, dry, dark, and well-ventilated area.[5]

-

The recommended storage temperature is between 2-8°C.[1]

-

Keep the container tightly closed to prevent moisture ingress and contamination.[5]

-

Store locked up in a designated area for toxic or hazardous materials.[5][7]

-

Store away from incompatible materials, particularly strong oxidizing agents.[5][7]

Disposal:

-

Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[5]

-

All waste, including contaminated absorbent material and empty containers, should be collected in properly labeled, sealed containers and transferred to an approved hazardous waste disposal facility.[7]

References

- Unigel. (2021).

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylacetonitrile.

- ChemScene. (n.d.). 2-(3-Fluoro-2-iodophenyl)acetonitrile.

- Carl ROTH. (2025).

- Sinfoo Biotech. (n.d.). 2-(3-Fluoro-4-iodophenyl)acetonitrile.

- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile.

- Apollo Scientific. (2023). SAFETY DATA SHEET - 3-Fluoro-4-iodo-2-pyridinecarbonitrile.

- Carl ROTH. (n.d.).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (n.d.). 4-Iodophenylacetonitrile 97%.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Iodophenylacetonitrile.

- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Acetonitrile.

- PubChem. (n.d.). 2-(3-Iodophenyl)acetonitrile.

- Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.

- Thermo Fisher Scientific. (2025).

- Apollo Scientific. (n.d.). SAFETY DATA SHEET - 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.

- BLD Pharm. (n.d.). 2-(4-Iodophenyl)acetonitrile.

- BLD Pharm. (n.d.). 2-(4-Acetyl-3-fluorophenyl)acetonitrile.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(3-Fluoro-4-iodophenyl)acetonitrile,(CAS# 92676-16-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 2-(4-Acetyl-3-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. nj.gov [nj.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-(3-Iodophenyl)acetonitrile | C8H6IN | CID 2759368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. unigel.com.br [unigel.com.br]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. carlroth.com [carlroth.com]

Methodological & Application

The Strategic Utility of 2-(3-Fluoro-4-iodophenyl)acetonitrile in Modern Drug Discovery: Application Notes and Protocols

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The halogenated phenylacetonitrile derivative, 2-(3-Fluoro-4-iodophenyl)acetonitrile , has emerged as a highly versatile and valuable synthetic intermediate, particularly in the development of kinase inhibitors. Its unique trifunctional nature—a nucleophilic nitrile, a reactive iodinated aromatic ring, and a metabolically influential fluorine atom—provides a powerful toolkit for the construction of complex, biologically active molecules.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 2-(3-Fluoro-4-iodophenyl)acetonitrile. We will delve into its synthesis, key reactions with detailed protocols, and its role as a cornerstone in the synthesis of targeted therapeutics.

Core Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₈H₅FIN | |

| Molecular Weight | 261.03 g/mol | |

| Appearance | Off-white to light yellow solid | General observation for similar compounds |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 |

Safety and Handling: 2-(3-Fluoro-4-iodophenyl)acetonitrile should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Synthetic Protocol: Preparation of 2-(3-Fluoro-4-iodophenyl)acetonitrile

The most direct and common route to 2-(3-Fluoro-4-iodophenyl)acetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This classical cyanation reaction is a robust and scalable method for introducing the acetonitrile moiety.

Workflow for the Synthesis of 2-(3-Fluoro-4-iodophenyl)acetonitrile

Caption: Synthetic workflow for the preparation of 2-(3-Fluoro-4-iodophenyl)acetonitrile.

Detailed Experimental Protocol:

This protocol is adapted from analogous cyanation procedures for benzyl halides.

Materials:

-

3-Fluoro-4-iodobenzyl bromide (1.0 equiv)

-

Sodium cyanide (1.2 equiv)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-iodobenzyl bromide in anhydrous DMSO.

-

Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit readily available.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 2-(3-Fluoro-4-iodophenyl)acetonitrile as a solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 2-(3-Fluoro-4-iodophenyl)acetonitrile lies in the reactivity of its aryl iodide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and 2-(3-Fluoro-4-iodophenyl)acetonitrile is an excellent substrate for this reaction. This transformation is pivotal in the synthesis of numerous pharmaceuticals, where the arylamine motif is a common feature. A notable application is in the synthesis of kinase inhibitors, such as those targeting c-Met and ALK.

Caption: General workflow for the Buchwald-Hartwig amination of 2-(3-Fluoro-4-iodophenyl)acetonitrile.

The following protocol is based on a procedure described in the patent literature for the synthesis of a c-Met/ALK inhibitor intermediate.

Materials:

-

2-(3-Fluoro-4-iodophenyl)acetonitrile (1.0 equiv)

-

4-(t-butoxycarbonyl)piperazine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Toluene, anhydrous

Procedure:

-

To a dry reaction vessel, add 2-(3-fluoro-4-iodophenyl)acetonitrile, 4-(t-butoxycarbonyl)piperazine, Pd₂(dba)₃, XPhos, and cesium carbonate.

-

Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until reaction completion is confirmed by LC-MS analysis.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated piperazine product.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an aryl halide with a boronic acid or ester. 2-(3-Fluoro-4-iodophenyl)acetonitrile serves as an excellent coupling partner in these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Caption: General workflow for the Suzuki-Miyaura coupling of 2-(3-Fluoro-4-iodophenyl)acetonitrile.

This generalized protocol is based on standard conditions for Suzuki-Miyaura couplings of aryl iodides.

Materials:

-

2-(3-Fluoro-4-iodophenyl)acetonitrile (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Potassium carbonate (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

In a reaction flask, combine 2-(3-fluoro-4-iodophenyl)acetonitrile, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

-

Add a 3:1 mixture of 1,4-dioxane and an aqueous solution of potassium carbonate.

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 8-16 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired biarylacetonitrile.

Conclusion

2-(3-Fluoro-4-iodophenyl)acetonitrile is a strategically designed synthetic intermediate that offers a confluence of desirable features for modern drug discovery. Its facile synthesis and predictable reactivity in key bond-forming reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, make it an invaluable building block for the construction of complex and potent pharmaceutical agents. The protocols and application notes provided herein serve as a comprehensive guide for researchers to harness the full potential of this versatile intermediate in their synthetic endeavors.

References

experimental procedure for coupling reactions with "2-(3-Fluoro-4-iodophenyl)acetonitrile"

Technical Application Note: Strategic Cross-Coupling Architectures for 2-(3-Fluoro-4-iodophenyl)acetonitrile

Abstract

This technical guide details the experimental protocols for utilizing 2-(3-Fluoro-4-iodophenyl)acetonitrile (CAS 92676-16-9) as a high-value electrophile in Palladium-catalyzed cross-coupling reactions.[1][2] The unique 3-fluoro-4-iodo substitution pattern offers a distinct reactivity profile: the ortho-fluorine atom accelerates oxidative addition via electronic destabilization of the C-I bond, while the benzylic nitrile moiety requires careful base selection to prevent unwanted

Part 1: Molecular Profile & Reactivity Analysis

Molecule: 2-(3-Fluoro-4-iodophenyl)acetonitrile CAS: 92676-16-9 Molecular Weight: 261.03 g/mol Structure: [1][2][3]

-

Electronic Modifier: Fluorine at position 3 (ortho to Iodine).[1][2]

-

Sensitive Handle: Acetonitrile group (

) at position 1.[1][2]

Critical Reactivity Factors

-

The Ortho-Fluoro Effect: The fluorine atom at the 3-position exerts a strong inductive withdrawing effect (-I), which lowers the electron density of the aromatic ring.[1][2] This activates the C-I bond towards oxidative addition by

species, often allowing these reactions to proceed under milder conditions than their non-fluorinated counterparts.[1][2] -

Benzylic Acidity: The protons on the methylene group (

to the nitrile) have a

Part 2: Experimental Protocols

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Primary application: Synthesis of biaryl scaffolds for kinase inhibitors.[1][2]

Rationale: The Suzuki coupling is the most robust method for this scaffold.[1][2] The use of Potassium Phosphate (

Optimized Protocol:

| Component | Reagent | Equivalents | Function |

| Substrate | 2-(3-Fluoro-4-iodophenyl)acetonitrile | 1.0 equiv | Electrophile |

| Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |

| Catalyst | 3 - 5 mol% | Robust catalyst, resists oxidation | |

| Base | 3.0 equiv | Activator (Mild) | |

| Solvent | 1,4-Dioxane | 0.1 - 0.2 M | Miscible co-solvent |

Step-by-Step Procedure:

-

Charge: To a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

(0.05 equiv). -

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

) or Argon three times to remove -

Solvation: Inject degassed 1,4-Dioxane via syringe.

-

Activation: Add the

solution (degassed) via syringe. -

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass =

).[1][2] -

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1][2] Dry organic layer over

, filter, and concentrate.[1][2][4] -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Suzuki Catalytic Cycle & Logic

Caption: Suzuki cycle highlighting the critical oxidative addition step and the risk of base-mediated side reactions.

Sonogashira Coupling (Alkynylation)

Primary application: Introduction of rigid alkyne linkers.[1][2]

Rationale: This reaction employs a Copper(I) co-catalyst.[1][2] Amine bases (TEA or DIPEA) are sufficient to drive the reaction and are completely non-nucleophilic toward the nitrile, preserving the scaffold integrity.[1][2]

Optimized Protocol:

-

Catalyst:

(5 mol%)[1][2] -

Base/Solvent: Triethylamine (TEA) / DMF (1:4 ratio) or pure TEA.[1][2]

-

Temperature: RT to 60°C (The 3-F substituent activates the iodine, often allowing lower temps).[1][2]

Procedure Note: Degassing is critical here. Oxygen causes homocoupling of the alkyne (Glaser coupling), wasting the nucleophile.[1][2] Sparge solvents with Argon for 15 mins prior to use.[1][2]

Buchwald-Hartwig Amination (C-N Bond Formation)

Primary application: Synthesis of aniline derivatives.[1][2]

Rationale: Standard conditions often use

Optimized Protocol:

| Component | Recommendation |

| Catalyst System | |

| Base | |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) |

| Temp | 90 - 100°C |

Self-Validating Check:

-

If the reaction turns black immediately and stalls, Oxygen ingress is likely (Pd black precipitation).[1][2]

-

If LC-MS shows a mass of M+Wait (dimer), the base was too strong.[1][2] Switch to

.

Part 3: Troubleshooting & Optimization Guide

Decision Tree for Reaction Setup

Caption: Decision logic for base selection to avoid benzylic nitrile side reactions.

Common Issues & Solutions:

-

Dehalogenation (Product is 2-(3-fluorophenyl)acetonitrile):

-

Nitrile Hydrolysis (Product is Amide/Acid):

References

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

-

Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1][2] Link[1][2]

-

Fleming, F. F., & Shook, B. C. (2002).[1][2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 45(3), 599-603.[1][2] (Context on Nitrile stability). Link[1][2]

-

BLD Pharm. (n.d.).[1][2] Product Analysis: 2-(3-Fluoro-4-iodophenyl)acetonitrile (CAS 92676-16-9).[1][3] Link

Sources

Application Notes & Protocols: Strategic Derivatization of 2-(3-Fluoro-4-iodophenyl)acetonitrile Using Organometallic Reagents

Introduction: A Versatile Scaffold for Chemical Synthesis

2-(3-Fluoro-4-iodophenyl)acetonitrile (CAS No. 92676-16-9) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is notable for three distinct points of potential reactivity: a highly reactive aryl iodide, an electronically-influential fluorine atom, and a versatile nitrile group. This unique combination allows for a wide range of selective chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures.

The carbon-iodine bond is the most labile site for transformations, serving as a prime handle for palladium-catalyzed cross-coupling reactions. The fluorine atom, while largely unreactive as a leaving group, exerts a powerful electronic influence, acting as a mild deactivator and an ortho, para-director in electrophilic aromatic substitutions.[2][3] More significantly in the context of organometallic chemistry, it can function as an ortho-directing group for metalation.[4] The nitrile and adjacent methylene groups offer further avenues for derivatization, though their reactivity must be carefully managed in the presence of highly nucleophilic or basic organometallic reagents.

This guide provides an in-depth exploration of the reactivity of 2-(3-Fluoro-4-iodophenyl)acetonitrile with various classes of organometallic reagents. We will dissect the causality behind experimental choices and provide validated, step-by-step protocols for key transformations, including palladium-catalyzed cross-couplings and lithium-halogen exchange reactions.

Strategic Overview of Reactivity

The synthetic utility of 2-(3-Fluoro-4-iodophenyl)acetonitrile stems from the differential reactivity of its functional groups. A strategic approach to its derivatization requires a clear understanding of which bonds will react under specific conditions.

-

Primary Reaction Site (C-I Bond): The carbon-iodine bond is the weakest on the aromatic ring and is the primary target for a host of powerful bond-forming reactions. Its high reactivity makes it ideal for:

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination proceed selectively at the C-I position.

-

Lithium-Halogen Exchange: This is an extremely rapid reaction with organolithium reagents, occurring at very low temperatures to generate a potent aryllithium nucleophile.[5]

-

Grignard Reagent Formation: Direct insertion of magnesium metal can form the corresponding Grignard reagent, though initiation may require activation.[6]

-

-

Secondary Reaction Sites (Nitrile & Benzylic Protons):

-

Nitrile Group: This group is susceptible to nucleophilic attack by strong organometallics like Grignard or organolithium reagents.[7][8] However, this reaction is generally slower than lithium-iodine exchange, allowing for selective functionalization at the C-I bond by carefully controlling temperature and reaction times.

-

Benzylic Protons: The protons of the -CH₂CN group are acidic and can be removed by very strong bases. This pathway is less common than reactions at the aryl iodide but must be considered when using potent non-nucleophilic bases or excess organolithiums.

-

The following sections detail protocols for harnessing this reactivity in a controlled and predictable manner.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The aryl iodide of the title compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) and is a premier method for constructing biaryl linkages, which are common motifs in pharmaceuticals.[9]

Causality of Experimental Design:

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable choice as it is pre-activated. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands can be used.

-

Ligand: Triphenylphosphine (PPh₃) is often sufficient for reactive aryl iodides. More complex biarylphosphine ligands can be used to improve efficiency but are often unnecessary here.

-

Base: An aqueous inorganic base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.

-

Solvent: A mixed solvent system, often containing water (e.g., Dioxane/H₂O or DMF/H₂O), is used to dissolve both the organic substrate and the inorganic base.[10]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of 2-(3-Fluoro-4-(thiophen-2-yl)phenyl)acetonitrile

| Reagent/Parameter | Value | Moles (mmol) | Molar Eq. |

| 2-(3-Fluoro-4-iodophenyl)acetonitrile | 261 mg | 1.0 | 1.0 |

| Thiophene-2-boronic acid | 154 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 35 mg | 0.03 | 0.03 |

| K₂CO₃ (2M aq. solution) | 1.5 mL | 3.0 | 3.0 |

| 1,4-Dioxane | 5 mL | - | - |

| Temperature | 80 °C | - | - |

| Time | 4-12 h | - | - |

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask, add 2-(3-Fluoro-4-iodophenyl)acetonitrile (261 mg, 1.0 mmol), thiophene-2-boronic acid (154 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Equip the flask with a reflux condenser and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

-

Add 1,4-dioxane (5 mL) followed by the 2M aqueous K₂CO₃ solution (1.5 mL) via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] It typically employs a dual-catalyst system of palladium and a copper(I) salt.

Causality of Experimental Design:

-

Palladium Catalyst: As with the Suzuki coupling, a Pd(0) source is needed. PdCl₂(PPh₃)₂ is a common and effective precatalyst.

-